molecular formula C20H19N3O3 B5774108 5-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-2-(1-piperidinyl)benzamide

5-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-2-(1-piperidinyl)benzamide

Cat. No. B5774108
M. Wt: 349.4 g/mol
InChI Key: FXQSSPXMBZRKJX-UHFFFAOYSA-N
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Description

5-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-2-(1-piperidinyl)benzamide, also known as CPI-455, is a small molecule inhibitor that targets the bromodomain and extra-terminal (BET) proteins. BET proteins play a crucial role in the regulation of gene expression, and their dysregulation has been implicated in various diseases, including cancer, inflammation, and cardiovascular diseases.

Mechanism of Action

The mechanism of action of 5-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-2-(1-piperidinyl)benzamide involves the inhibition of BET proteins, specifically the bromodomains of BRD2, BRD3, BRD4, and BRDT. These proteins play a crucial role in the regulation of gene expression by recognizing and binding to acetylated histones, which are associated with active transcription. By blocking the interaction between BET proteins and acetylated histones, 5-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-2-(1-piperidinyl)benzamide prevents the recruitment of transcriptional co-activators, leading to the downregulation of genes that are regulated by BET proteins.
Biochemical and physiological effects:
5-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-2-(1-piperidinyl)benzamide has been shown to have potent anti-proliferative and anti-inflammatory effects in various cell and animal models. The inhibitor has been shown to induce cell cycle arrest and apoptosis in cancer cells, and to reduce the production of inflammatory cytokines in immune cells. 5-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-2-(1-piperidinyl)benzamide has also been shown to have a synergistic effect with other anti-cancer agents, such as chemotherapy and radiation therapy.

Advantages and Limitations for Lab Experiments

5-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-2-(1-piperidinyl)benzamide has several advantages for lab experiments, including its high selectivity for BET proteins, its potency, and its ability to penetrate cells and tissues. However, the inhibitor also has some limitations, including its relatively short half-life in vivo, its potential off-target effects, and its limited solubility in aqueous solutions.

Future Directions

There are several future directions for the research on 5-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-2-(1-piperidinyl)benzamide. One direction is to investigate the potential of the inhibitor in combination with other anti-cancer agents, such as immunotherapy and targeted therapy. Another direction is to explore the role of BET proteins in other diseases, such as neurodegenerative diseases and metabolic disorders. Additionally, the development of more potent and selective BET inhibitors, as well as the optimization of the pharmacokinetic properties of 5-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-2-(1-piperidinyl)benzamide, could lead to the development of more effective therapies for BET-related diseases.

Synthesis Methods

The synthesis of 5-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-2-(1-piperidinyl)benzamide involves a multi-step process that starts with the reaction of 2-aminobenzamide with 1,3-dioxoisoindoline-2-carboxylic acid to yield 5-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-2-aminobenzamide. The intermediate is then reacted with piperidine to obtain 5-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-2-(1-piperidinyl)benzamide. The synthesis of 5-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-2-(1-piperidinyl)benzamide has been optimized for high yield and purity, and the compound has been extensively characterized using various analytical techniques.

Scientific Research Applications

5-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-2-(1-piperidinyl)benzamide has been widely used in scientific research to investigate the role of BET proteins in various diseases. The inhibitor has been shown to selectively bind to BET proteins, thereby preventing their interaction with acetylated histones and the subsequent recruitment of transcriptional co-activators. This leads to the downregulation of genes that are regulated by BET proteins, including those involved in cell proliferation, survival, and inflammation.

properties

IUPAC Name

5-(1,3-dioxoisoindol-2-yl)-2-piperidin-1-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O3/c21-18(24)16-12-13(8-9-17(16)22-10-4-1-5-11-22)23-19(25)14-6-2-3-7-15(14)20(23)26/h2-3,6-9,12H,1,4-5,10-11H2,(H2,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXQSSPXMBZRKJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=C(C=C(C=C2)N3C(=O)C4=CC=CC=C4C3=O)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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